molecular formula C10H7N3S B13573573 2-(2-Aminothiazol-4-yl)benzonitrile

2-(2-Aminothiazol-4-yl)benzonitrile

Cat. No.: B13573573
M. Wt: 201.25 g/mol
InChI Key: XDCMVDZDUPLQGZ-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-4-yl)benzonitrile is an organic compound that belongs to the class of aminothiazoles. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzonitrile group, which is a benzene ring substituted with a nitrile group. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-4-yl)benzonitrile typically involves the reaction of 2-aminothiazole with a benzonitrile derivative. One common method involves the use of a base such as sodium hydride to deprotonate the 2-aminothiazole, followed by nucleophilic substitution with a halogenated benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminothiazol-4-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminothiazol-4-yl)benzonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria by binding to their ribosomal subunits. In anticancer research, the compound may induce apoptosis in cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminothiazol-4-yl)benzonitrile is unique due to the presence of both the aminothiazole and benzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs .

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)benzonitrile

InChI

InChI=1S/C10H7N3S/c11-5-7-3-1-2-4-8(7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13)

InChI Key

XDCMVDZDUPLQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CSC(=N2)N

Origin of Product

United States

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